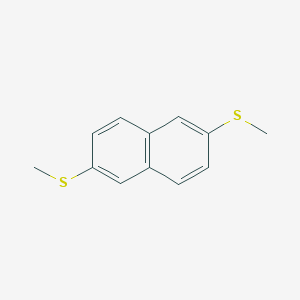

Naphthalene, 2,6-bis(methylthio)-

Descripción general

Descripción

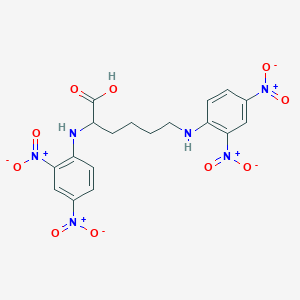

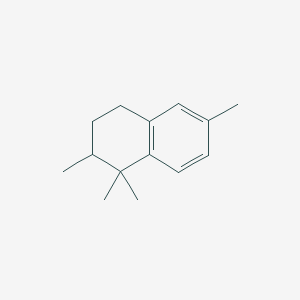

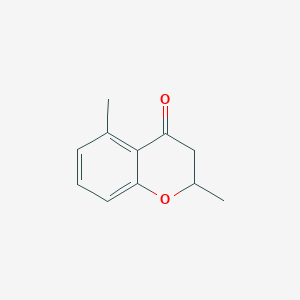

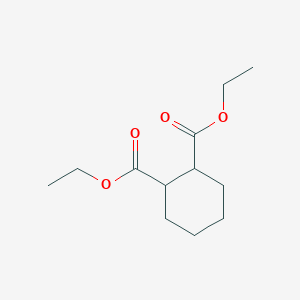

“Naphthalene, 2,6-bis(methylthio)-” is a chemical compound with the molecular formula C12H12S2 . It’s a type of naphthalene derivative .

Synthesis Analysis

While specific synthesis methods for “Naphthalene, 2,6-bis(methylthio)-” were not found, naphthalene derivatives have been synthesized through various methods. For instance, some naphthalene derivatives were synthesized directly through Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate .Molecular Structure Analysis

The molecular structure of “Naphthalene, 2,6-bis(methylthio)-” contains a total of 27 bonds; 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 2 sulfides .Physical And Chemical Properties Analysis

The molecular weight of “Naphthalene, 2,6-bis(methylthio)-” is 220.354 Da . Other physical and chemical properties such as density, boiling point, and melting point were not found in the search results.Aplicaciones Científicas De Investigación

Electrochemical and Conductive Properties

- 2,6-Dimethoxy-3,7-bis(methylthio)naphthalene shows quasireversible half-wave potential and forms salts exhibiting semiconductor behavior with high conductivity, useful in electronics (Hellberg, Söderholm & Schütz, 1991).

Polymer Synthesis and Electrochromic Devices

- 2,6-bis(2-(3,4-ethylenedioxythiophene))-naphthalene is utilized in the synthesis of electrochromic polymers, showing promising properties for use in electrochromic devices (Xu, Zhao, Yu & Cui, 2013).

Organometallic Chemistry

- Derivatives of 2,6-bis(methylthio)-naphthalene have been explored in organometallic synthesis, examining their molecular structure and coloration effects, significant in the study of molecular interactions and electronic properties (Pozharskii et al., 2003).

Materials Science and Coordination Chemistry

- 2,6-bis(methylthio)-naphthalenes form part of the structure in metallo-macrocycles, impacting the study of crystal structures and molecular orientations in materials science (Bilyk, Harding, Turner & Hambley, 1995).

ESR Spectroscopy

- The ESR spectrum of 1,4-bis(methylthio)naphthalene radical cation, formed in acidic conditions, has been analyzed, contributing to the understanding of electronic spectra in various chemical environments (Brinen, Zweig & Roberts, 1969).

Fluorinated Polyimides Synthesis

- Naphthalene derivatives, including those related to 2,6-bis(methylthio)-naphthalene, are key in synthesizing novel fluorinated polyimides, with applications in advanced materials and polymer science (Chung & Hsiao, 2008).

Semiconducting Polymers and Organic Electronics

- Novel polymeric semiconductors have been developed using naphthalene bis(4,8-diamino-1,5-dicarboxyl)amide, a molecule related to 2,6-bis(methylthio)-naphthalene, highlighting the influence of molecular structure on electronic properties (Eckstein, Melkonyan, Manley, Fabiano, Mouat, Chen, Facchetti & Marks, 2017).

Luminescent Properties and Coordination Networks

- Naphthalene-2,6-dicarboxylic acid, structurally related to 2,6-bis(methylthio)-naphthalene, forms the basis of luminescent Zn(II)/Cd(II) coordination networks, useful in the study of luminescent materials (Yan et al., 2015).

Mecanismo De Acción

Mode of Action

It is known to be used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It is known to be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds . The downstream effects of these reactions would depend on the specific context in which the compound is used.

Propiedades

IUPAC Name |

2,6-bis(methylsulfanyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12S2/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDUPYZJDYFJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)C=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143490 | |

| Record name | Naphthalene, 2,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene, 2,6-bis(methylthio)- | |

CAS RN |

10075-77-1 | |

| Record name | Naphthalene, 2,6-bis(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)